molecular formula C20H18FNO3 B5596294 5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B5596294
M. Wt: 339.4 g/mol
InChI Key: ORUDRXPDWGMAOM-UHFFFAOYSA-N
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Description

5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline, also known as FLDQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Fluorescent Properties and Biochemical Applications

Quinoline derivatives, including structures similar to 5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline, are recognized for their efficient fluorescent properties. These compounds are utilized in studying various biological systems, especially as DNA fluorophores. The pursuit of new compounds with enhanced sensitivity and selectivity for biochemical applications remains a significant area of research. Such compounds are also investigated for their potential as antioxidants and radioprotectors, highlighting their relevance in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antibacterial Activities

Research into fluoroquinolone compounds, which are structurally related to the chemical , has revealed their significant potential as antibacterial agents. These studies have synthesized various fluoroquinolones to explore their antibacterial activities, demonstrating the relevance of such compounds in developing new antibacterial therapies (Holla et al., 2005).

Synthesis and Chemical Transformations

The synthesis and transformation of quinoline derivatives, including those structurally similar to this compound, are of significant interest in organic chemistry. These processes involve creating new compounds with potential applications in various fields, including medicinal chemistry and materials science. The exploration of novel synthetic routes and chemical transformations contributes to the broader understanding of quinoline chemistry and its applications (Richardson et al., 1998).

Antidepressant and Neurological Properties

Some derivatives of quinoline compounds have been investigated for their potential antidepressant activities. Studies on novel quinoline derivatives have shown promising results in animal models, indicating their potential therapeutic applications in treating depression and other neurological disorders. The exploration of these compounds provides insights into their mechanism of action and potential benefits in neurological research (Sun et al., 2011).

Mechanism of Action

While the specific mechanism of action for “5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” is not provided in the search results, quinoline derivatives are known to exhibit various biological activities. For instance, they can act as inhibitors of DNA gyrases, including DNA topoisomerases .

Safety and Hazards

The safety data sheet for a similar compound, Oxolinic acid, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Quinoline derivatives have been the focus of many research studies due to their diverse biological activities and potential applications in medicinal chemistry . Future research could focus on developing more efficient synthesis methods, exploring new biological activities, and designing quinoline-based drugs with improved selectivity and reduced side effects .

Properties

IUPAC Name

(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-12-10-20(2,3)22(19(23)13-4-6-14(21)7-5-13)16-9-18-17(8-15(12)16)24-11-25-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDRXPDWGMAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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